molecular formula C12H14ClNO B6185868 4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride CAS No. 2624136-37-2

4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride

Cat. No. B6185868
CAS RN: 2624136-37-2
M. Wt: 223.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride, also known as 4-Aminoindan-1-one hydrochloride, is a chemical compound that has a wide range of applications in the scientific and medical fields. It is a white crystalline solid that is soluble in water and insoluble in many organic solvents. It is a useful reagent for organic synthesis and has been used in a variety of research studies.

Scientific Research Applications

4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride has a variety of applications in scientific research. It has been used in studies of the pharmacological effects of drugs, as well as in the synthesis of various compounds. It has also been used as a reagent in the synthesis of chiral compounds, as well as in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride is not well understood. However, it is known to act as a proton donor in the formation of various compounds. It is also known to interact with certain enzymes, which may explain some of its pharmacological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride are not well understood. However, it has been shown to interact with certain enzymes, which may explain some of its pharmacological effects. It has also been used in studies of the pharmacological effects of drugs, as well as in the synthesis of various compounds.

Advantages and Limitations for Lab Experiments

The advantages of 4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride for lab experiments include its low cost, high solubility in water, and its ability to act as a proton donor in the formation of various compounds. Its limitations include its insolubility in many organic solvents, as well as its lack of pharmacological activity.

Future Directions

Potential future directions for 4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride include further research into its pharmacological activity, its interactions with enzymes, and its potential for use in the synthesis of chiral compounds. Additionally, further research into its biochemical and physiological effects could reveal new applications for this compound.

Synthesis Methods

4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride can be synthesized in a variety of ways. One method involves the reaction of 4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one with hydrochloric acid, which yields the hydrochloride salt. Another method involves the reaction of 4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one with aqueous sodium hydroxide, which yields the sodium salt. The hydrochloride salt is the most commonly used form of the compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include the formation of a cyclic intermediate and subsequent reduction and amination reactions.", "Starting Materials": [ "Cyclohexanone", "Benzaldehyde", "Ammonium chloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Condensation reaction between cyclohexanone and benzaldehyde in the presence of sodium hydroxide to form 4-phenylbutan-2-one", "Step 2: Reduction of 4-phenylbutan-2-one using sodium borohydride to form 4-phenylbutan-2-ol", "Step 3: Oxidation of 4-phenylbutan-2-ol using sodium hypochlorite to form 4-phenylbutan-2-one", "Step 4: Cyclization of 4-phenylbutan-2-one using ammonium chloride and hydrochloric acid to form 4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one", "Step 5: Amination of 4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one using ammonium chloride and sodium borohydride in ethanol to form 4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride" ] }

CAS RN

2624136-37-2

Product Name

4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride

Molecular Formula

C12H14ClNO

Molecular Weight

223.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.